4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride
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Overview
Description
Dose dependent up-regulator of the level of E-cadherin in SW620 cells; High Quality Biochemicals for Research Uses
Scientific Research Applications
Structural and Stability Analysis
Research by Foretić et al. (2012) investigated the stability and ionization ability of pyridinium derivatives, including those structurally related to 4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride. They found differences in stability and ionization ability among these compounds in aqueous environments, crucial for understanding their behavior in biological systems (Foretić et al., 2012).
Polymer Chemistry Applications
Luca et al. (1980) explored the addition reaction between poly(4-vinylpyridinium chloride) and electrophilic vinyl compounds, leading to ammonium quaternary polymers. This research provides insights into the polymerization potential of compounds similar to this compound (Luca et al., 1980).
Nonlinear Optical Properties
Li et al. (2012) synthesized thienyl-substituted pyridinium salts, including structures related to the compound , to study their nonlinear optical (NLO) properties. This research is significant for the development of optical materials and technologies (Li et al., 2012).
Catalytic Applications
Shirini et al. (2014) utilized poly(4-vinylpyridinium) perchlorate as a catalyst for synthesizing biscoumarins and bisindoles. The study highlights the catalytic efficiency of pyridinium-based compounds in organic synthesis (Shirini et al., 2014).
Properties
CAS No. |
64651-39-4 |
---|---|
Molecular Formula |
C16-H15-N2.Cl |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;chloride |
InChI |
InChI=1S/C16H14N2.ClH/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H |
InChI Key |
CZWNQQJOJRLUSS-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[Cl-] |
SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[Cl-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[Cl-] |
64651-39-4 | |
Synonyms |
3-[(E)-2-(1-Methylpyridin-1-ium-4-yl)ethenyl]-1H-indole Chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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